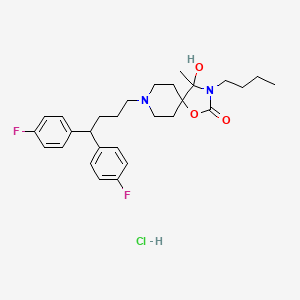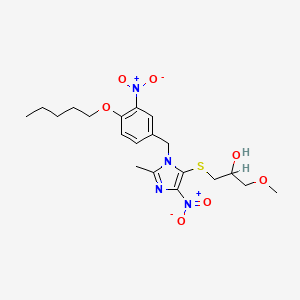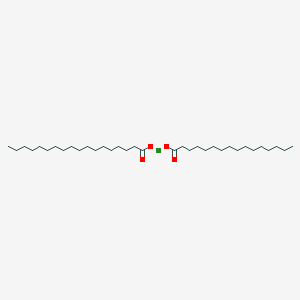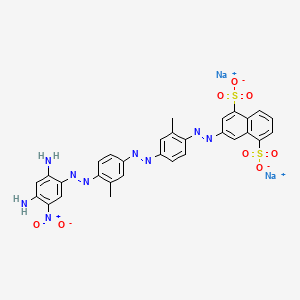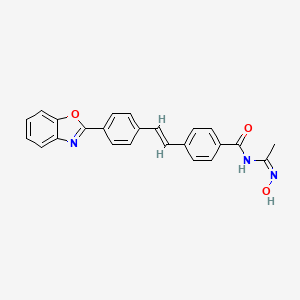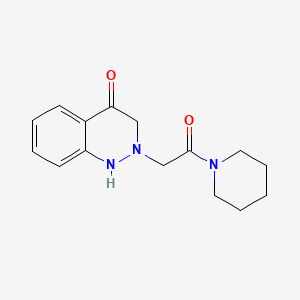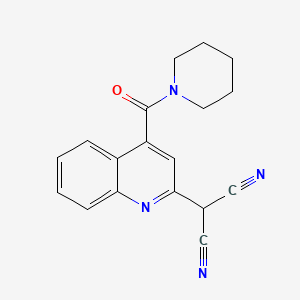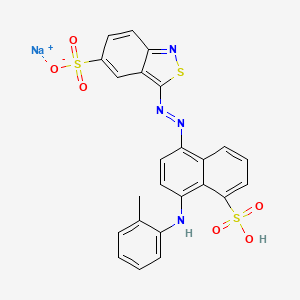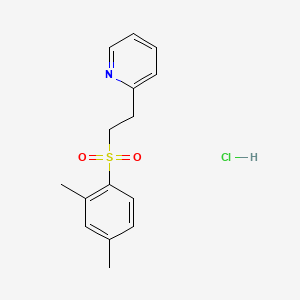
3-Methyl-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 3-methylnaphthalene. The process typically involves the reaction of 3-methylnaphthalene with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the reaction and ensure consistent product quality. The sulfonation is followed by neutralization and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
Applications De Recherche Scientifique
3-Methyl-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the methyl group at the third carbon.
Naphthalene-1-sulfonic acid: Sulfonic acid group attached to the first carbon instead of the second.
3-Methyl-1-naphthalenesulfonic acid: Methyl group at the third carbon but sulfonic acid group at the first carbon.
Uniqueness
3-Methyl-2-naphthalenesulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influences its chemical reactivity and applications. The presence of the methyl group at the third carbon enhances its solubility and reactivity compared to other naphthalenesulfonic acid derivatives.
Propriétés
Numéro CAS |
833-59-0 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
3-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-6-9-4-2-3-5-10(9)7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
KMEFHULKORSPQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



